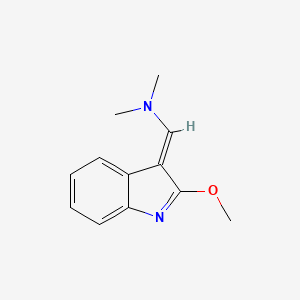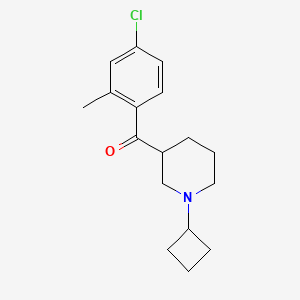![molecular formula C23H37N3O2 B5971125 [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol, also known as MPTM, is a synthetic compound that belongs to the family of terpene alkaloids. It has been studied for its potential use in medicinal chemistry due to its unique chemical structure and biological properties.
Mecanismo De Acción
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol exerts its biological effects by binding to and modulating the activity of various proteins and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to increase the activity of antioxidant enzymes and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have a number of biological effects. However, there are also some limitations to its use in lab experiments. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another potential area of study is its use in the treatment of cancer. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to induce apoptosis in cancer cells and may be a promising anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol and its potential applications in medicinal chemistry.
Métodos De Síntesis
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol can be synthesized using a multi-step process that involves the reaction of terpene and phenol derivatives. The first step involves the reaction of geranyl bromide with 3-methoxybenzaldehyde in the presence of a base to form the intermediate 1-(3-methoxyphenyl)-3-methylbut-2-en-1-ol. This intermediate is then reacted with piperidine and formaldehyde to form [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol.
Aplicaciones Científicas De Investigación
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been studied for its potential use in medicinal chemistry due to its unique chemical structure and biological properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
[1-[1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-28-23-6-2-4-21(16-23)24-14-9-20(10-15-24)26-11-3-5-22(17-26)25-12-7-19(18-27)8-13-25/h2,4,6,16,19-20,22,27H,3,5,7-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQMMZHSJRRFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(CC2)N3CCCC(C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1''-(3-Methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
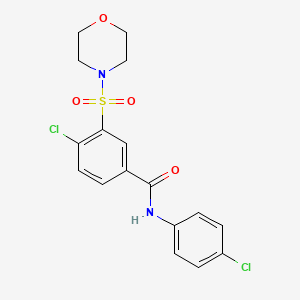
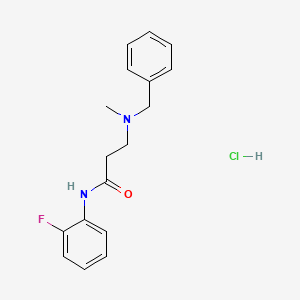
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)
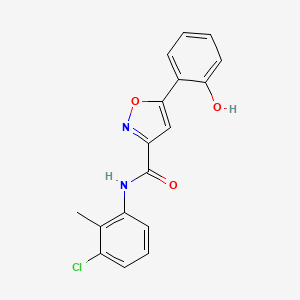
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)
